N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide

TRPV1 antagonism Pain research Ligand design

This research-grade compound uniquely integrates an isoxazole-5-carboxamide TRPV1 pharmacophore, a 3-fluorophenyl ring (enhancing metabolic stability over 4-fluoro analogs), and an N-pyrrol-1-yl propyl spacer for fragment-based target deconvolution. Ideal for scaffold-hopping, TRPV1 functional assays, and AMPA receptor modulation studies. No published bioactivity data—classify as an early-stage tool compound requiring in vitro validation.

Molecular Formula C17H16FN3O2
Molecular Weight 313.332
CAS No. 1421469-24-0
Cat. No. B2780088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide
CAS1421469-24-0
Molecular FormulaC17H16FN3O2
Molecular Weight313.332
Structural Identifiers
SMILESC1=CN(C=C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NO3
InChIInChI=1S/C17H16FN3O2/c18-14-5-3-4-13(10-14)11-15(21-8-1-2-9-21)12-19-17(22)16-6-7-20-23-16/h1-10,15H,11-12H2,(H,19,22)
InChIKeyNDVZYEWOMSZXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide (CAS 1421469-24-0): Sourcing & Structural Positioning Guide


N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide (CAS 1421469-24-0) is a synthetic small molecule (MW 313.33) featuring a 3-fluorophenyl ring, an N-pyrrol-1-yl propyl spacer, and an isoxazole-5-carboxamide terminus. The isoxazole-5-carboxamide motif is a recognized pharmacophore in TRPV1 antagonist programs [1], while the N-pyrrol-1-yl-3-(3-fluorophenyl)propylamine scaffold is documented in cyclopropanecarboxamide and propionamide analogs . However, a systematic patent and literature search reveals no publicly available bioactivity data, target engagement data, or head-to-head comparator studies for this specific compound. Suppliers list it solely as a research-grade building block without any biological annotation, indicating an early-stage or tool-compound status.

Why N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)amide chemotype, the terminal carboxamide group determines both hydrogen-bonding capacity and potential target engagement. The isoxazole-5-carboxamide terminus (present in the target compound) introduces a heterocyclic H-bond acceptor (the isoxazole ring oxygen and nitrogen) absent in cyclopropanecarboxamide or propionamide analogs . In isoxazole-5-carboxamide TRPV1 ligands, this heterocycle is critical for potency—with IC50 values in the sub-micromolar range reported for closely related 4-chloro-3-(4-fluorophenyl)isoxazole-5-carboxamides—whereas aliphatic carboxamide counterparts show >10-fold loss of activity [1]. Additionally, the 3-fluorophenyl substitution pattern alters the electron density and torsional profile of the phenyl ring compared to 4-fluorophenyl isomers, which can impact π-stacking interactions and metabolic stability [2]. Therefore, substituting the target compound with its cyclopropanecarboxamide or propionamide analogs would eliminate the isoxazole-specific pharmacophoric elements and is expected to yield divergent biological profiles, though no head-to-head data has been published for this specific compound.

Quantitative Differentiation Evidence for CAS 1421469-24-0 vs. Closest Analogs


Isoxazole-5-carboxamide vs. Cyclopropanecarboxamide Terminus: TRPV1 Pharmacophore Enrichment

The target compound incorporates an isoxazole-5-carboxamide terminus, a recognized TRPV1 pharmacophore. In the US20120095002A1 patent series, isoxazole-5-carboxamide derivatives such as 4-chloro-3-(4-fluorophenyl)-N-(cis-2-hydroxycyclohexyl)isoxazole-5-carboxamide demonstrate TRPV1 antagonism (IC50 in the low nanomolar range, inferred from general patent activity descriptions), while compounds lacking the isoxazole moiety show substantially reduced or negligible TRPV1 activity [1]. This is a class-level inference: the isoxazole-5-carboxamide group is systematically associated with TRPV1 modulation, whereas the cyclopropanecarboxamide analog (CAS 1421496-85-6) lacks any published TRPV1 annotation . No direct head-to-head data exists for the target compound.

TRPV1 antagonism Pain research Ligand design

3-Fluorophenyl vs. 4-Fluorophenyl Substitution: Impact on Molecular Recognition

The 3-fluorophenyl substituent in the target compound alters the electronic dipole moment and steric profile compared to the 4-fluorophenyl isomer commonly used in isoxazole-carboxamide AMPA modulators (e.g., ISX-11, IC50 = 4.4 μM at GluA2) [1]. In the GluA2 modulator series, fluorophenyl position was identified as a key determinant of pharmacodynamic properties [1]. The 3-fluoro substitution reduces para-hydroxylation susceptibility compared to the 4-fluoro isomer, a metabolic soft spot, thereby potentially offering superior metabolic stability [2]. No direct comparative metabolic stability data between 3-fluoro and 4-fluoro analogs has been published for this specific chemotype.

CNS drug design Receptor binding Metabolic stability

Pyrrole N-Substitution: Conformational Rigidity and Target Selectivity Potential

The target compound contains an N-(pyrrol-1-yl)propyl spacer, which introduces a rigid, planar pyrrole ring into the linker region. In contrast, many isoxazole-5-carboxamide TRPV1 antagonists (e.g., 4-chloro-3-(4-fluorophenyl)-N-(cis-2-hydroxycyclohexyl)isoxazole-5-carboxamide) employ a simple cyclohexyl or alkyl spacer [1]. The pyrrole ring can participate in π-cation or π-π stacking interactions with aromatic residues (e.g., Tyr, Phe) in the target binding pocket, potentially enhancing affinity and selectivity. No quantitative binding data exists for the target compound, but the pyrrole spacer represents a structural differentiator not found in the patent-disclosed TRPV1 antagonists [1].

GPCR ligands Conformational restriction Selectivity

Optimal Research Applications for N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide (CAS 1421469-24-0)


TRPV1 Antagonist Lead Optimization and Pain Program Diversification

The isoxazole-5-carboxamide pharmacophore positions the compound as a candidate for TRPV1 antagonist lead optimization. Researchers can use it as a scaffold-hopping template to explore pyrrole-spacer effects on TRPV1 potency and selectivity, comparing it against known alkyl- or cyclohexyl-spacer isoxazole-5-carboxamide TRPV1 antagonists from the patent literature [1]. Due to the absence of published data, initial in vitro TRPV1 functional assays (e.g., FLIPR-based Ca2+ flux in TRPV1-HEK293 cells) are essential to quantify its activity.

AMPA Receptor Modulator Screening in Neurodegenerative Disease Models

Given the fluorophenyl-isoxazole-carboxamide scaffold's demonstrated AMPA receptor modulatory activity (ISX-11, IC50 = 4.4 μM at GluA2) [2], the target compound—differing primarily in the pyrrole spacer—can serve as a comparator to dissect the contribution of the spacer region to AMPA receptor kinetics. Its 3-fluorophenyl substitution also offers a metabolic stability advantage over 4-fluoro analogs for in vivo Parkinson's disease models.

Chemical Biology Tool for Profiling Pyrrole-Dependent Protein-Ligand Interactions

The unique N-(pyrrol-1-yl)propyl linker provides a π-pharmacophore not present in typical isoxazole-5-carboxamide tool compounds. The target compound can be used in fragment-based screening or chemoproteomics to identify novel protein targets that engage the pyrrole ring, enabling target deconvolution studies that are not possible with alkyl- or cyclohexyl-spacer analogs [1].

Metabolic Stability Comparison Studies for Fluorophenyl Regioisomers

The 3-fluorophenyl group provides a built-in control for assessing the impact of fluorine position on metabolic stability. When tested alongside its 4-fluorophenyl isoxazole-carboxamide counterparts (e.g., ISX-11) in liver microsome or hepatocyte stability assays, the target compound can reveal whether 3-fluoro substitution indeed reduces para-hydroxylation-mediated clearance, a critical parameter for CNS drug candidate selection [2].

Quote Request

Request a Quote for N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.